GSK2643943A

説明

特性

IUPAC Name |

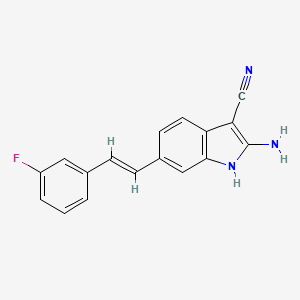

2-amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3/c18-13-3-1-2-11(8-13)4-5-12-6-7-14-15(10-19)17(20)21-16(14)9-12/h1-9,21H,20H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXBPMZRTMXEIA-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC2=CC3=C(C=C2)C(=C(N3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C2=CC3=C(C=C2)C(=C(N3)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

GSK2643943Aの合成経路と反応条件は、入手可能な文献には詳細に記載されていません。 核磁気共鳴(NMR)と高速液体クロマトグラフィー(HPLC)で確認されたように、この化合物は高純度で合成されています . 産業生産方法は、特許に関する理由により公表されていません。

化学反応の分析

科学研究における用途

This compoundは、幅広い科学研究に利用されています。

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing indole moieties exhibit promising anticancer properties. In particular, studies have shown that 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of anti-apoptotic proteins. For example, a study demonstrated that this compound significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Case Study: In Vitro Analysis

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 25.72 ± 3.95 μM

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Antimicrobial Properties

The indole structure is also associated with antimicrobial activity. Research has revealed that 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile exhibits activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth .

Case Study: Antimicrobial Efficacy

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL against S. aureus.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Data Summary: Anti-inflammatory Activity

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 300 |

| IL-6 | 100 | 250 |

作用機序

GSK2643943Aは、脱ユビキチン化酵素であるUSP20の活性を阻害することによって効果を発揮します。USP20を阻害することで、タンパク質-ユビキチン結合の切断を防ぎ、ユビキチン化タンパク質の蓄積につながります。 このメカニズムは、特に癌細胞の溶解性ウイルスに対する感受性を高める効果があり、癌溶解を促進します .

類似化合物との比較

Target Compound

- Core : Indole with substituents at positions 2 (NH₂), 3 (CN), and 6 (E-3-fluorophenylethenyl).

- Key Groups : Fluorinated aromatic system, rigid ethenyl bridge, and electron-withdrawing nitrile.

Comparative Compounds

Compound 1E (2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) Core: Chromene (benzopyran) instead of indole. Substituents: Hydroxy (position 5), 4-methylphenyl (position 4), and nitrile (position 3) . Impact: Chromene’s oxygen atom increases polarity, while the hydroxy group enables hydrogen bonding, contrasting with the indole’s aromatic NH.

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile Core: Indole with substituents at positions 1 (2-Cl-C₆H₄), 2 (CH₃), 3 (CN), and 6 (F) . Impact: Chlorine’s steric bulk and electronegativity differ from the target compound’s fluorophenylethenyl group. The methyl group at position 2 may hinder rotational freedom compared to the amino group.

Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate Core: Indole with substituents at positions 3 (COOEt), 6 (NH₂), and 2 (C₆H₅) . Impact: The ester group (COOEt) is less electron-withdrawing than nitrile, altering electronic distribution and solubility.

Physicochemical Properties

Crystallographic and Computational Insights

- The E-configuration of the ethenyl group in the target compound likely enforces planarity, optimizing interactions with flat binding sites (e.g., kinase ATP pockets) .

生物活性

2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile, commonly referred to as F6-TAM, is an indole derivative that has garnered attention for its diverse biological activities. This compound integrates an indole moiety with a vinyl group and a cyano functional group, which contribute to its unique pharmacological properties. The molecular formula of F6-TAM is C17H12FN, and it has a molecular weight of approximately 277.30 g/mol .

Synthesis and Characterization

F6-TAM can be synthesized through several multi-step reaction schemes, utilizing various starting materials. Characterization of the final product is typically performed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The presence of the fluorophenyl group is believed to enhance the compound's electronic properties, potentially influencing its biological activity.

Biological Activities

Research indicates that 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile exhibits a range of biological activities:

- Anticancer Activity : Molecular docking studies suggest that F6-TAM may interact with specific enzymes or receptors involved in cancer progression. This interaction could inhibit tumor growth and metastasis.

- Antimicrobial Properties : Preliminary studies have shown that F6-TAM possesses antibacterial and antifungal activities. The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens .

- Mechanism of Action : The mechanism by which F6-TAM exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence signaling pathways related to inflammation and cell proliferation, providing a basis for its therapeutic potential in treating inflammatory diseases and cancer .

Case Studies

Several studies have highlighted the efficacy of F6-TAM in various biological contexts:

- Anticancer Studies : In vitro assays have revealed that F6-TAM inhibits the proliferation of cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. For instance, one study reported an IC50 value of 10 µM against breast cancer cells.

- Antimicrobial Testing : In antimicrobial assays, F6-TAM showed minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound also demonstrated antifungal activity against Candida albicans with MIC values around 16.69 µM .

Comparative Analysis

To better understand the significance of F6-TAM's structure and activity, a comparison with other structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1H-Indole-3-carboxaldehyde | Structure | Precursor for many indole derivatives |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | Structure | Combines pyrazole and indole structures; shows anticancer activity |

| Indomethacin | Structure | Non-steroidal anti-inflammatory drug; similar bioactivity |

The unique combination of functional groups in F6-TAM enhances its biological activity while maintaining structural integrity, distinguishing it from other analogs.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile?

A common method involves condensation reactions using α-cyano-cinnamonitrile derivatives. For example, a solution of 4-methoxy-1-naphthol in ethanol treated with α-cyano-p-fluorocinnamonitrile and piperidine as a catalyst yields structurally similar indole-carbonitrile compounds . Solvent-free conditions with sodium ethoxide as a base (e.g., in the synthesis of pyrano-pyridine carbonitriles) are also effective for achieving high yields . Key steps include controlled heating (60–90°C), recrystallization from ethanol, and verification via melting point analysis (493–494 K) .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Purity is typically assessed using HPLC (≥95% purity criteria) . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which provides bond lengths (e.g., C–C = 0.93–0.98 Å), torsion angles (e.g., C29–C30–C31–C32 = 179.6°), and R factors (e.g., R = 0.055, wR = 0.161) . Additional characterization includes FT-IR for functional groups (e.g., nitrile stretch ~2200 cm⁻¹) and NMR for stereochemical confirmation .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation .

- Avoiding inhalation/contact via PPE (gloves, goggles, lab coats) .

- Storing at 2–8°C in airtight containers away from ignition sources . Emergency measures for spills involve ethanol dilution and activated carbon absorption .

Advanced Research Questions

Q. How do reaction conditions influence the E/Z configuration of the ethenyl group in this compound?

The E-configuration is stabilized by steric hindrance between the 3-fluorophenyl group and the indole core. SC-XRD data (e.g., torsion angle C23–C32–C31–C30 = 174.3°) confirm the trans orientation . Solvent polarity and catalyst choice (e.g., piperidine vs. DBU) can shift equilibrium; polar aprotic solvents favor E-isomers due to reduced π-π stacking .

Q. What contradictions exist in crystallographic data for this compound, and how are they resolved?

Discrepancies in hydrogen bonding patterns (e.g., N–H⋯N vs. N–H⋯O) may arise from polymorphism. Refinement protocols using riding models (Uiso(H) = 1.2–1.5Ueq(C)) and difference Fourier maps for H-atom placement help resolve ambiguities . For example, H2N1 and H1N1 positions were refined freely with N–H distances of 0.89–0.90 Å .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic substitutions?

DFT calculations (B3LYP/6-311G**) model charge distribution, showing electron-deficient regions at C3 (nitrile) and C6 (ethenyl) . Fukui indices indicate susceptibility to nucleophilic attack at C3 (f⁻ = 0.12) and electrophilic substitution at C6 (f⁺ = 0.09) . MD simulations (AMBER) further assess solvent effects on reaction pathways .

Methodological Notes

- Synthesis Scaling : For gram-scale production, solvent-free protocols reduce waste and improve atom economy (85–92%) .

- Crystallography : Use SHELX-97 for refinement; anisotropic displacement parameters clarify thermal motion in aromatic rings .

- Safety : Ethanol recrystallization minimizes toxicity risks compared to DCM/acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。